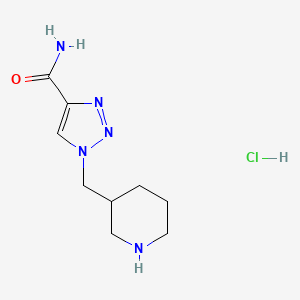

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

CAS No.: 1713160-63-4

Cat. No.: VC2729360

Molecular Formula: C9H16ClN5O

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713160-63-4 |

|---|---|

| Molecular Formula | C9H16ClN5O |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-2-1-3-11-4-7;/h6-7,11H,1-5H2,(H2,10,15);1H |

| Standard InChI Key | FYJSPUHJRUEAPF-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CN2C=C(N=N2)C(=O)N.Cl |

| Canonical SMILES | C1CC(CNC1)CN2C=C(N=N2)C(=O)N.Cl |

Introduction

Structural Characteristics and Chemical Properties

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound containing a 1,2,3-triazole core linked to a piperidine ring via a methylene bridge at the 3-position of the piperidine. The compound features a carboxamide group at the 4-position of the triazole ring, which contributes significantly to its potential biological interactions. The presence of the triazole ring is particularly noteworthy as these heterocycles have gained prominence in medicinal chemistry due to their stability, hydrogen-bonding capabilities, and ability to act as bioisosteres for various functional groups .

Molecular Structure

The molecular structure consists of several key components:

-

A 1,2,3-triazole ring with a carboxamide substituent at the 4-position

-

A piperidine ring with a methylene linker at the 3-position connecting to the triazole

-

A hydrochloride salt form that enhances water solubility

Physical Properties

Based on analysis of similar triazole derivatives, the physical properties of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be estimated as shown in Table 1:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Appearance | White to off-white powder | Common for similar triazole derivatives |

| Molecular Weight | ~232-233 g/mol | Based on structural formula (excluding HCl) |

| Solubility | Soluble in water; moderately soluble in polar organic solvents | Characteristic of hydrochloride salts of similar compounds |

| Melting Point | 210-230°C (estimated) | Based on similar triazole derivatives |

| Log P | 0.5-1.5 (estimated) | Based on structural components |

The hydrochloride salt form of this compound likely improves its water solubility compared to the free base, making it potentially more suitable for biological testing and pharmaceutical formulations.

Chemical Reactivity

The compound contains multiple reactive centers that contribute to its chemical behavior:

-

The triazole ring provides aromatic stability but can participate in various interactions including hydrogen bonding and π-stacking .

-

The carboxamide group can serve as both hydrogen bond donor and acceptor, enhancing potential interactions with biological targets.

-

The piperidine nitrogen possesses basic properties and can participate in acid-base reactions and hydrogen bonding.

The chemical reactivity of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is expected to involve:

-

Acid-base equilibria involving the basic piperidine nitrogen

-

Hydrogen bonding interactions through the carboxamide group

-

Potential coordination with metal ions through the nitrogen atoms in both the triazole and piperidine rings

Synthesis Methodologies

Synthetic Approaches

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride likely follows similar pathways to those employed for related triazole derivatives. The most efficient route would likely involve click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has become the gold standard for triazole synthesis due to its efficiency, specificity, and biocompatibility .

A potential synthetic route would include:

-

Preparation of the appropriately substituted azide derivative from the corresponding 3-(chloromethyl)piperidine or similar precursor

-

Cycloaddition reaction with a suitable alkyne bearing a protected carboxyl group

-

Conversion of the carboxyl group to a carboxamide through amidation reactions

-

Salt formation with hydrogen chloride to yield the final hydrochloride salt

Key Reaction Conditions

Based on established protocols for similar compounds, the following reaction conditions would be critical for successful synthesis:

The click chemistry approach offers several advantages including high yields, minimal by-products, and mild reaction conditions, making it particularly suitable for the synthesis of this type of compound .

Pharmacological Profile and Biological Activities

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related compounds provide insights into how structural modifications might affect the biological activity of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride:

-

The triazole ring serves as more than a passive linker; it actively associates with biological targets through hydrogen bonding and dipole interactions, contributing significantly to pharmacological activity .

-

The carboxamide group can form critical hydrogen bonds with receptor binding sites, enhancing target selectivity and binding affinity.

-

The position of substitution on the piperidine ring (3-position versus 4-position) is likely to affect the spatial orientation of the molecule and consequently its interaction with biological targets.

Research on similar N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides has demonstrated that modifications to the triazole substituents can significantly influence cytotoxicity profiles, with some derivatives showing activity comparable to standard chemotherapeutic agents .

Computational and Predictive Analysis

ADME Properties

Based on computational approaches applied to similar compounds, the following ADME (Absorption, Distribution, Metabolism, Excretion) properties can be predicted for 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride:

| ADME Parameter | Predicted Profile | Relevance to Drug Design |

|---|---|---|

| Absorption | Moderate oral bioavailability | Hydrochloride salt may enhance absorption |

| Distribution | Moderate volume of distribution | Balance of hydrophilic and lipophilic properties |

| Metabolism | Likely hepatic metabolism | Triazole ring generally stable to metabolism |

| Excretion | Primarily renal | Based on water solubility of the hydrochloride salt |

| Blood-Brain Barrier Permeability | Limited | Due to polarity of the carboxamide and charged species |

Many triazole derivatives demonstrate favorable ADME profiles, contributing to their utility in drug design . The hydrochloride salt form would likely enhance water solubility while potentially affecting membrane permeability.

Molecular Docking and Target Prediction

Computational approaches such as molecular docking could be employed to predict potential binding interactions between 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride and various biological targets. The key structural features that would influence such interactions include:

-

The triazole ring, which can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites.

-

The carboxamide group, which can form hydrogen bonds with polar residues.

-

The basic piperidine nitrogen, which can interact with acidic residues or form hydrogen bonds with hydrogen bond acceptors.

The specific position of the methylene linker at the 3-position of the piperidine would create a unique three-dimensional conformation that distinguishes this compound from its 4-position isomer, potentially leading to different binding profiles and selectivity patterns.

Applications and Future Research Directions

Future Research Directions

Several promising avenues for future research on 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride include:

-

Comprehensive SAR studies comparing the 3-position and 4-position isomers to elucidate the impact of positional isomerism on biological activity.

-

Investigation of specific biological targets using computational and experimental approaches to identify potential therapeutic applications.

-

Exploration of structural modifications to optimize activity, selectivity, and pharmacokinetic properties.

-

Development of efficient and scalable synthetic methods specifically tailored for this compound and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume